molecular formula C12H19BO3S B8098213 2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester

2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester

Cat. No. B8098213
M. Wt: 254.16 g/mol
InChI Key: KWVQECBJPCKCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acids and their esters, such as pinacol esters, are highly considered compounds for the design of new drugs and drug delivery devices . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters is generally characterized by the presence of a boron atom bonded to an organic group and two pinacol groups .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they can undergo catalytic protodeboronation, a valuable transformation . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters can vary. For example, their solubility can be influenced by the substituents in the aromatic ring and the pH of the solution .

Mechanism of Action

The mechanism of action of boronic acid pinacol esters in chemical reactions often involves the boron moiety being converted into a broad range of functional groups .

Safety and Hazards

Safety measures should be taken when handling boronic acid pinacol esters. Avoid breathing dust and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO3S/c1-11(2)12(3,4)16-13(15-11)10-7-6-9(17-10)8-14-5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVQECBJPCKCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.